molecular formula C8H6F3NO B012870 2-Amino-4-(trifluoromethyl)benzaldehyde CAS No. 109466-88-8

2-Amino-4-(trifluoromethyl)benzaldehyde

Cat. No. B012870
M. Wt: 189.13 g/mol
InChI Key: YAQRBHUDQORYIN-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H6F3NO . It is used as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .


Synthesis Analysis

The synthesis of 2-Amino-4-(trifluoromethyl)benzaldehyde involves several steps. One method involves the reaction of intermediate compounds in a reactor with toluene and acetic acid, followed by the addition of ammonia hydrogen sulfate . Another method involves the Wittig-Horner reaction .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with an amino group at the 2-position and a trifluoromethyl group at the 4-position .


Chemical Reactions Analysis

2-Amino-4-(trifluoromethyl)benzaldehyde can undergo various chemical reactions. For instance, it can be used in the synthesis of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates .

Scientific Research Applications

  • Catalysis and Synthesis : A study found that trifluoroacetic acid catalyzed Domino Reaction can synthesize amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines, hinting at potential pharmaceutical or biological activities (Bera, Kandiyal, Ampapathi, & Panda, 2014). Additionally, benzaldehyde derivatives have been used to protect amino groups in sugar molecules (Cui, 2010) and for the enantioselective addition of dialkylzinc to imines (Guijarro, Pinho, & Andersson, 1998).

  • Medical Applications : Substituted benzaldehydes like 2-Amino-4-(trifluoromethyl)benzaldehyde may increase the oxygen affinity of human hemoglobin and inhibit sickle cell disease-related erythrocyte sickling, offering a potential anti-sickling agent (Beddell et al., 1984).

  • Pharmaceutical Drug Synthesis : A study highlights a method for the efficient synthesis of functionalized 2H and 13C labeled benzaldehydes, which is useful in the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).

  • Organic Chemistry and Catalysis : Research shows the utility of benzaldehyde derivatives in catalyzing asymmetric additions (Bastin et al., 1999) and in Lewis acid-catalyzed synthesis of complex organic compounds (Kobayashi et al., 2002).

  • Biotechnology : Enzymatic production of benzaldehyde from l-phenylalanine, relevant to food flavorings, has been improved using a mutant form of 4-hydroxymandelate synthase in Escherichia coli (Takakura, Ono, Danjo, & Nozaki, 2022).

properties

IUPAC Name

2-amino-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQRBHUDQORYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551919
Record name 2-Amino-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(trifluoromethyl)benzaldehyde

CAS RN

109466-88-8
Record name 2-Amino-4-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109466-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MC Wani, AW Nicholas, G Manikumar… - Journal of medicinal …, 1987 - ACS Publications
Nineteen racemic ring A substituted analogues of the antitumor agent 20 (S)-camptothecin were prepared by total synthesis and evaluatedfor in vitro cytotoxic activity against KB cell …
Number of citations: 196 0-pubs-acs-org.brum.beds.ac.uk
AA Cordi, P Desos, E Ruano, H Al-Badri, C Fugier… - Il Farmaco, 2002 - Elsevier
We reported previously the synthesis and structure–activity relationships (SAR) in a series of 2-(1H)-oxoquinolines bearing different acidic functions in the 3-position. Exploiting these …
Y Ida, A Matsubara, T Nemoto, M Saito… - Bioorganic & medicinal …, 2012 - Elsevier
We have reported previously the novel δ opioid agonist KNT-127 which showed high affinity and selectivity for the δ receptor. Moreover, the analgesic effect of subcutaneously …

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